molecular formula C21H33N5O7 B8114114 MC-Val-Cit-OH

MC-Val-Cit-OH

Cat. No.: B8114114
M. Wt: 467.5 g/mol
InChI Key: WXNPFVBGHOJJLL-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-Val-Cit-OH, also known as Valine-Citrulline, is a dipeptide compound widely used in the field of antibody-drug conjugates (ADCs). It serves as a cleavable linker that connects the cytotoxic drug to the antibody, allowing for targeted delivery of the drug to cancer cells. The Valine-Citrulline linker is designed to be cleaved by specific enzymes within the tumor microenvironment, ensuring the release of the drug at the desired site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-OH involves the coupling of valine and citrulline through peptide bond formation. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected valine and citrulline are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting groups are removed to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MC-Val-Cit-OH has a wide range of applications in scientific research, particularly in the development of ADCs. Some of its key applications include:

    Chemistry: Used as a building block for the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein-protein interactions.

    Medicine: Integral component of ADCs used in cancer therapy, allowing for targeted delivery of cytotoxic drugs to cancer cells.

    Industry: Utilized in the production of peptide-based drugs and diagnostic agents

Mechanism of Action

The mechanism of action of MC-Val-Cit-OH in ADCs involves its cleavage by specific enzymes, such as cathepsin B, within the tumor microenvironment. Upon cleavage, the cytotoxic drug is released from the antibody, allowing it to exert its therapeutic effects on the cancer cells. The Valine-Citrulline linker ensures that the drug is released specifically at the tumor site, minimizing off-target effects and enhancing the therapeutic index of the ADC .

Comparison with Similar Compounds

MC-Val-Cit-OH is often compared with other cleavable linkers used in ADCs, such as:

This compound stands out due to its optimal balance of stability and enzymatic cleavability, making it a preferred choice for many ADC applications .

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)/t14-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNPFVBGHOJJLL-KBXCAEBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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